The compound (2-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide is a phosphine oxide derivative that has garnered attention for its potential applications in medicinal chemistry, particularly as a component in the development of inhibitors for various biological targets. This compound features a dichloropyrimidine moiety, which is known for its pharmacological significance, and a dimethylphosphine oxide group, contributing to its chemical reactivity and biological activity.
The compound is synthesized through various methods that involve coupling reactions, particularly those involving phosphine oxides. Its synthesis and applications have been documented in several studies, including those focusing on its role as a precursor in the development of kinase inhibitors and other therapeutic agents .
This compound can be classified under the following categories:
The synthesis of (2-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide typically involves the following steps:
The reaction conditions often require careful monitoring of temperature and solvent choice to optimize yield and minimize side products. For instance, using dimethyl sulfoxide as a solvent has been shown to promote cleaner reactions .
The molecular structure of (2-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide can be described as follows:
The molecular formula is with a molecular weight of approximately 284.15 g/mol. The structure can be visualized using molecular modeling software or through crystallography data when available.
(2-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide participates in various chemical reactions:
The reaction conditions and reagents used play a critical role in determining the efficiency and selectivity of these transformations. Monitoring techniques such as thin-layer chromatography or high-performance liquid chromatography are commonly employed to analyze reaction progress .
The mechanism of action for (2-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide primarily relates to its role as an inhibitor in kinase pathways:
Studies have shown that modifications to the structure can significantly affect binding affinity and biological activity, making it crucial to optimize these parameters during drug development .
Relevant data regarding melting point, boiling point, and spectral data (NMR, IR) may be obtained from experimental studies or literature references .
(2-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide has several important applications in scientific research:
The chemical identity of (2-((2,5-dichloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide (CAS RN: 1197953-49-3) is unambiguously defined by its molecular formula C₁₂H₁₂Cl₂N₃OP and molecular weight of 316.12 g/mol [2] [5] [8]. The structure features a pyrimidine ring with chlorine substitutions at the 2 and 5 positions, connected via an amino (-NH-) linker to an ortho-substituted phenyl ring bearing a dimethylphosphine oxide group. This specific substitution pattern creates a twisted molecular conformation that significantly influences its physicochemical behavior and intermolecular interactions.
Nomenclature for this compound follows systematic IUPAC conventions alongside numerous synonyms employed in chemical literature and commercial catalogs. The primary name designates the parent pyrimidine ring with chloro substituents, followed by the amino linkage to the phenyl group, which bears the phosphoryl group as a suffix modifier. The phosphine oxide moiety is correctly identified as "dimethylphosphine oxide" rather than phosphonate or phosphate, preserving chemical accuracy. The diverse synonymy reflects its importance across different research and manufacturing contexts:
Table 1: Systematic and Common Nomenclature of (2-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)dimethylphosphine Oxide
Nomenclature Type | Name |
---|---|
Systematic IUPAC Name | (2-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide |
Common Synonyms | 2,5-Dichloro-N-[2-(dimethylphosphinyl)phenyl]-4-pyrimidinamine4-(ortho-dimethylphosphinylanilino)-5-chloro-2-chloropyrimidine2,5-Dichloro-N-(2-(dimethylphosphoryl)phenyl)pyrimidin-4-amineAP26113 intermediate 1Brigatinib intermediate [2] [8] |
The compound exhibits specific physicochemical properties crucial for its handling and application in synthesis. It exists as a white to off-white crystalline solid with a melting point range of 144-148°C [8]. Predicted density values approximate 1.41±0.1 g/cm³, while its boiling point is estimated at 527.5±50.0°C [2]. The molecule displays moderate polarity owing to the phosphoryl group's strong dipole moment (P=O), influencing its solubility profile—it demonstrates limited water solubility but dissolves in polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile. Its pKa prediction of 0.30±0.10 suggests weakly acidic character, likely attributable to the pyrimidinamine proton [2]. Stability considerations require storage under inert gas (nitrogen or argon) at 2-8°C due to sensitivity to air and heat [2] [5] [8].
Table 2: Physicochemical Properties of (2-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)dimethylphosphine Oxide
Property | Value/Specification | Experimental Context |
---|---|---|
Molecular Weight | 316.12 g/mol | Calculated |
Appearance | White to almost white powder/crystal | Visual observation |
Melting Point | 144.0–148.0°C | Experimental measurement [8] |
Density | 1.41±0.1 g/cm³ | Predicted [2] |
Boiling Point | 527.5±50.0°C | Predicted [2] |
Storage Conditions | Under inert gas at 2–8°C | Standard recommendation [2] [5] [8] |
pKa | 0.30±0.10 | Predicted [2] |
Spectroscopic identifiers include the InChI Key (XIKUAKVCJMVXCI-UHFFFAOYSA-N) and SMILES notation (CN(C)C1=C(NC2=NC(=NC=C2Cl)Cl)C=CC=C1), which provide unambiguous machine-readable representations essential for database searches and cheminformatics analyses [2] [4]. The compound is assigned MDL Number MFCD29477700 and is commercially available with purity specifications typically exceeding 96-97% (HPLC) for research applications [5] [8].
The historical trajectory of (2-((2,5-dichloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide is intrinsically tied to medicinal chemistry innovations targeting protein kinases. While organophosphorus chemistry has roots extending back centuries, the strategic incorporation of phosphine oxide groups into bioactive molecules gained momentum in the early 2000s as pharmaceutical researchers explored non-classical bioisosteres and polarity-enhancing functional groups. The dimethylphosphine oxide moiety represented a significant advancement due to its ability to form strong hydrogen bonds through the phosphoryl oxygen while providing steric bulk and metabolic stability—attributes particularly valuable in kinase inhibitor design where precise positioning within the ATP-binding pocket is critical.
This specific compound emerged as a key intermediate during the discovery and development process of brigatinib (AP26113), a next-generation anaplastic lymphoma kinase (ALK) and ROS1 inhibitor [2] [9]. Patent analysis reveals its pivotal position in the synthetic route to brigatinib, first disclosed around 2012-2013 and subsequently protected in crystalline form patents (e.g., EP3209647B1) [9]. The synthetic approach typically involves a nucleophilic aromatic substitution (SNAr) reaction between 2,5,6-trichloropyrimidine and 2-(dimethylphosphino)aniline under basic conditions, as exemplified in the following optimized procedure:
A mixture of 2,5,6-trichloropyrimidine (0.72 g, 3.9 mmol), 2-(dimethylphosphino)aniline (0.5 g, 3 mmol), and anhydrous potassium carbonate (0.62 g, 4.5 mmol) in DMF (3 mL) was heated at 60°C for 4 hours. After aqueous workup and extraction with ethyl acetate, the combined organic layers were washed with water, dried over sodium sulfate, and concentrated. Purification by silica gel chromatography yielded the product as a pale yellow solid (0.8 g) [2].
This methodology highlights the strategic exploitation of the ortho-effect in aromatic nucleophilic substitution, where the dimethylphosphine oxide group ortho to the aniline nitrogen electronically activates the amine toward nucleophilic attack on the electron-deficient pyrimidine ring. The synthetic route represents a significant optimization over earlier approaches to similar structures, providing the compound in yields suitable for industrial-scale production. The compound's stability under these reaction conditions underscores the robustness of the phosphine oxide functionality compared to more labile phosphorus-containing groups.
The adoption of this phosphine oxide-containing intermediate marked a departure from earlier kinase inhibitor scaffolds that predominantly featured halogenated heterocycles without phosphorus. Its emergence coincided with broader recognition within medicinal chemistry that phosphine oxides could serve as versatile hydrogen bond acceptors while modulating lipophilicity and aqueous solubility—pharmacokinetic parameters critical for oral drug bioavailability. The historical development of this compound thus exemplifies the strategic integration of organophosphorus chemistry principles into targeted therapeutic design, enabling solutions to complex molecular recognition challenges in oncology drug discovery.
(2-((2,5-Dichloropyrimidin-4-yl)amino)phenyl)dimethylphosphine oxide occupies a position of exceptional significance in medicinal chemistry as a critical pharmacophoric element in the design of kinase inhibitors, most notably brigatinib—an FDA-approved therapy for ALK-positive metastatic non-small cell lung cancer (NSCLC) [9]. Its molecular architecture directly addresses key challenges in targeted cancer therapy: achieving high target affinity while overcoming mutation-driven resistance. The compound's structural features contribute to these objectives through several distinct mechanisms:
The dimethylphosphine oxide group serves as a hydrogen bond acceptor with a geometry complementary to specific residues in the kinase ATP-binding pocket. Unlike conventional hydrogen bond acceptors (e.g., carbonyls, ethers), the P=O moiety offers a spatially extended, highly polarized oxygen atom capable of forming strong, directional interactions with conserved water networks and amino acid residues that are less susceptible to mutation-induced conformational changes. This characteristic proves crucial in maintaining binding affinity against mutated kinases. When incorporated into brigatinib's final structure, this group contributes to the molecule's ability to overcome resistance mutations such as L1196M and G1202R in ALK, which confer resistance to earlier-generation inhibitors like crizotinib and alectinib [7] [9].
The dichloropyrimidine moiety provides essential hydrophobic contacts within the kinase hinge region while the chlorine atoms strategically block metabolic hotspots, enhancing metabolic stability. Positioned at the 2- and 5-positions of the pyrimidine ring, these halogens create a steric and electronic profile that optimizes both target binding and chemical reactivity for further derivatization. The electron-withdrawing effect of the chlorine atoms significantly enhances the reactivity of the 4-position toward nucleophilic substitution, making this intermediate exceptionally versatile for constructing complex molecular architectures through sequential displacement reactions.
Table 3: Role of Structural Components in Kinase Inhibitor Design
Structural Element | Medicinal Chemistry Function | Contribution to Drug Efficacy |
---|---|---|
Dimethylphosphine oxide | Hydrogen bond acceptor with kinase backbone residues; modulates solubility | Overcomes resistance mutations; enhances selectivity |
2,5-Dichloropyrimidine | Hinge-binding motif; electron-deficient scaffold for SNAr | Enables sequential derivatization; provides hydrophobic contacts |
Amino linker | Maintains planarity between rings; participates in hydrogen bonding | Optimizes binding orientation; conserves binding energy |
Ortho-substituted phenyl | Induces torsional angle to access deep pockets | Targets unique hydrophobic regions in resistant kinase mutants |
This compound's strategic value extends beyond its role as a simple synthetic building block. Structure-activity relationship (SAR) studies demonstrate that minor modifications to this core structure dramatically impact the potency, selectivity, and resistance profiles of the resulting kinase inhibitors [7] [9]. For instance, the ortho positioning of the dimethylphosphine oxide group relative to the aniline nitrogen creates a specific torsional angle that optimally positions both the phosphine oxide oxygen and the pyrimidine nitrogen atoms for interactions with key residues in ALK and ROS1 kinases. Computational modeling reveals this conformation allows simultaneous engagement with the kinase hinge region (via pyrimidine N1 and C2-Cl) and a hydrophobic back pocket (via the phenyl ring), while the phosphoryl oxygen forms a water-mediated hydrogen bond network with residue D1203 in ALK—a critical interaction for maintaining activity against the gatekeeper mutation L1196M.
Emerging applications leverage this compound as a starting material for proteolysis-targeting chimeras (PROTACs) targeting oncogenic kinases [7]. In pioneering work, researchers have utilized analogues of this compound as warheads in bifunctional degraders designed to recruit E3 ubiquitin ligases to ROS1 fusion proteins. These degraders demonstrate superior activity against resistant mutations compared to traditional inhibitors, as evidenced by their ability to effectively reduce cellular levels of the G2032R-mutated ROS1 kinase—a solvent-front mutation that confers resistance to nearly all approved ROS1 inhibitors [7]. The dimethylphosphine oxide component enhances these degraders' physicochemical properties, facilitating cell permeability and ternary complex formation essential for targeted protein degradation.
The compound thus represents a critical evolution in kinase inhibitor design, where phosphorus-containing functional groups transitioned from mere solubility modifiers to essential pharmacophoric elements addressing the persistent challenge of therapeutic resistance in cancer treatment. Its continued application in developing novel therapeutic modalities underscores its fundamental importance in advancing targeted cancer therapies beyond conventional occupancy-driven inhibition toward more comprehensive protein degradation strategies.
CAS No.: 53358-21-7
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.:
CAS No.: 33227-10-0